REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH:5](Br)[C:6](=[O:8])[CH3:7].[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C=O)C.O>[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH:5]([N:11]=[N+:12]=[N-:13])[C:6](=[O:8])[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C(C)=O)Br)=O
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether/hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(C(C)=O)N=[N+]=[N-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |